2,4,6-Trifluorophenyl isocyanate
Overview
Description
2,4,6-Trifluorophenyl isocyanate is an organic compound with the molecular formula C7H2F3NO and a molecular weight of 173.09 g/mol . It is characterized by the presence of three fluorine atoms attached to a phenyl ring and an isocyanate group (-NCO). This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trifluorophenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trifluoroaniline with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition .
Another method involves the oxidation of 2,4,6-trifluorophenyl isonitrile using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride. This process is efficient and produces high-purity isocyanate .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often relies on the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods involve the formation of carbamates through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by thermal decomposition to yield isocyanates .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluorophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines to form carbamates and ureas.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Water: Reacts with isocyanates to form carbamic acids, which decompose to amines and carbon dioxide.
Alcohols: Form urethanes (carbamates) when reacted with isocyanates.
Major Products
Carbamates: Formed from the reaction with alcohols.
Ureas: Result from the reaction with amines.
Amines and Carbon Dioxide: Produced from the hydrolysis of isocyanates.
Scientific Research Applications
2,4,6-Trifluorophenyl isocyanate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-trifluorophenyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-NCO) is electrophilic and readily reacts with nucleophilic species such as water, alcohols, and amines. This reactivity is utilized in various chemical transformations, including the formation of carbamates and ureas .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trifluorophenyl isocyanate: Another fluorinated isocyanate with similar reactivity but different substitution pattern on the phenyl ring.
2-Fluorophenyl isocyanate: Contains a single fluorine atom, making it less reactive compared to 2,4,6-trifluorophenyl isocyanate.
tert-Butyl isocyanate: An aliphatic isocyanate with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of three fluorine atoms, which enhance its reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high reactivity .
Properties
IUPAC Name |
1,3,5-trifluoro-2-isocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORSGSHLSDFOHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382524 | |
Record name | 2,4,6-Trifluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50528-80-8 | |
Record name | 1,3,5-Trifluoro-2-isocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50528-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trifluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-trifluoro-2-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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